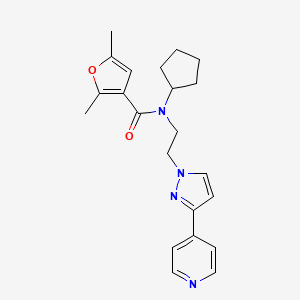

4-((2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)甲酰氨基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .科学研究应用

电聚合

4-((2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)甲酰氨基)苯甲酸甲酯已在电聚合的背景下进行了研究。Schneider 等人 (2017 年) 的一项研究探讨了芳香吡咯衍生物的电聚合,包括与所讨论化合物类似的化合物,以增强聚(吡咯)层的性能。这项研究表明在开发具有改进的电学和表面性能的先进材料方面具有潜在应用 (Schneider, Füser, Bolte, & Terfort, 2017)。

介晶行为和光致发光

Han 等人 (2010 年) 合成了衍生物,包括与 4-((2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)甲酰氨基)苯甲酸甲酯 相似的衍生物,以研究它们的介晶行为和光致发光特性。这些化合物表现出胆甾相和向列相,表明它们在液晶技术和光致发光材料中具有潜在应用 (Han, Wang, Zhang, & Zhu, 2010)。

晶体结构研究

Tzimopoulos 等人 (2010 年) 研究了吡啶亚氨基取代氨基苯甲酸的三有机锡酯的晶体结构,其结构与所讨论的化合物类似。这项研究有助于理解此类化合物的分子构型和相互作用,这对于它们在材料科学和药物设计中的应用至关重要 (Tzimopoulos, Czapik, Gdaniec, Bakas, Isab, Varvogli, & Akrivos, 2010)。

氟化物化学传感器

Ma 等人 (2013 年) 使用与 4-((2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)甲酰氨基)苯甲酸甲酯 在结构上相关的化合物开发了阴离子传感器。这些传感器专为氟离子传感而设计,展示了该化合物在开发灵敏且选择性的化学传感器方面的潜力 (Ma, Li, Zong, Men, & Xing, 2013)。

抗菌活性

Siddiqui 等人 (2013 年) 合成了新型衍生物,包括与 4-((2-((3-(吡啶-3-基)-1,2,4-恶二唑-5-基)甲基)苯基)甲酰氨基)苯甲酸甲酯 相关的衍生物,并评估了它们的抗菌活性。这表明该化合物在开发新的抗菌剂方面具有潜在应用 (Siddiqui, Idrees, Khati, & Dhonde, 2013)。

作用机制

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that transfer a phosphate group from adenosine triphosphate (ATP) specifically to the tyrosine residues of cellular targets. They are often implicated in tumoral tissue formation as their overexpression and/or mutation is connected with increased cellular proliferation .

Mode of Action

The compound interacts with its targets, the tyrosine kinases, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signal transduction pathways that lead to cellular proliferation .

Biochemical Pathways

The inhibition of tyrosine kinases affects the signal transduction pathways that regulate cellular proliferation . By inhibiting these pathways, the compound can potentially suppress the growth of tumoral tissues.

Pharmacokinetics

The gi absorption score measures the amount of a molecule absorbed by the gut after being given through oral administration . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinases, leading to a disruption in the signal transduction pathways that regulate cellular proliferation . This can potentially lead to a decrease in the growth of tumoral tissues.

属性

IUPAC Name |

methyl 4-[[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-30-23(29)16-10-8-15(9-11-16)22(28)25-19-7-3-2-5-17(19)13-20-26-21(27-31-20)18-6-4-12-24-14-18/h2-12,14H,13H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXGGAQYVRUKBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)

![4-(2-ethoxybenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2940960.png)

![2-(3-(4-Methoxyphenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2940968.png)